Lipophilicity (LogP) Differentiation: Ortho-Methyl vs. Unsubstituted Phenyl Analog
The ortho-methyl substituent on the 2-phenyl ring of the target compound increases computed LogP by +0.31 compared to 5-bromo-4-methyl-2-phenylpyridine. Target compound: LogP = 4.13 (TPSA = 12.89 Ų) . Comparator (5-bromo-4-methyl-2-phenylpyridine): LogP = 3.82 (TPSA = 12.89 Ų) . The identical TPSA value confirms that the LogP difference is driven solely by the additional methylene unit, not by changes in hydrogen-bonding capacity. In medicinal chemistry, a ΔLogP of +0.3 is typically associated with a ~2-fold increase in membrane permeability and a measurable increase in plasma protein binding, directly impacting free fraction and in vivo exposure [1].
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.13 (source: Leyan computed value) |
| Comparator Or Baseline | 5-Bromo-4-methyl-2-phenylpyridine (CAS 31686-64-3): LogP = 3.82 (source: Chemsrc computed value) |
| Quantified Difference | ΔLogP = +0.31 (target more lipophilic); ΔMW = +14.03 g/mol |
| Conditions | Computed LogP values from vendor databases using standard fragment-based algorithms; TPSA 12.89 Ų for both compounds |
Why This Matters
A +0.31 LogP shift is pharmacologically meaningful—it can translate to a ~2× increase in membrane permeability and altered volume of distribution, making the target compound unsuitable as a direct surrogate for the des-methyl analog in pharmacokinetic studies.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. (Class-level inference: ΔLogP of 0.3 corresponds to approximately 2× permeability change.) View Source
